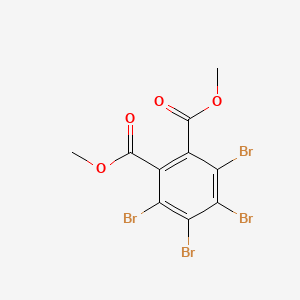
Tetrabromophthalic acid dimethyl ester
描述
Tetrabromophthalic acid dimethyl ester is a brominated ester compound with the chemical formula C10H6Br4O4. It is primarily used as a flame retardant due to its high bromine content, which makes it effective in reducing the flammability of various materials. This compound is also known for its stability and resistance to thermal degradation, making it suitable for use in a wide range of industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Tetrabromophthalic acid dimethyl ester can be synthesized through the esterification of tetrabromophthalic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps, such as distillation or recrystallization, to remove any impurities and obtain a high-purity product.
化学反应分析
Types of Reactions
Tetrabromophthalic acid dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce tetrabromophthalic acid and methanol.
Transesterification: It can react with other alcohols to form different esters.
Reduction: The bromine atoms can be reduced to form less brominated derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Transesterification: Catalyzed by acids or bases, such as sodium methoxide or sulfuric acid.
Reduction: Commonly performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Hydrolysis: Tetrabromophthalic acid and methanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: Less brominated derivatives of the original ester.
科学研究应用
Tetrabromophthalic acid dimethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a flame retardant additive in polymers and resins to enhance their fire resistance.
Biology: Studied for its potential effects on biological systems, particularly in the context of environmental toxicity and bioaccumulation.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to degradation.
Industry: Widely used in the production of flame-retardant materials, such as textiles, electronics, and construction materials.
作用机制
The flame-retardant properties of tetrabromophthalic acid dimethyl ester are primarily due to the presence of bromine atoms, which release bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the fire. The compound’s stability and resistance to thermal degradation also contribute to its effectiveness as a flame retardant.
相似化合物的比较
Similar Compounds
Bis(2-ethylhexyl)tetrabromophthalate: Another brominated flame retardant with similar applications.
Tetrabromobisphenol A: A widely used brominated flame retardant with different chemical structure but similar flame-retardant properties.
Uniqueness
Tetrabromophthalic acid dimethyl ester is unique due to its specific ester structure, which provides a balance of stability and reactivity. Its high bromine content makes it particularly effective in flame retardancy, while its ester functionality allows for versatility in chemical modifications and applications.
属性
IUPAC Name |
dimethyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br4O4/c1-17-9(15)3-4(10(16)18-2)6(12)8(14)7(13)5(3)11/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBQLLNMXUOVRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016692 | |
| Record name | dimethyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55481-60-2 | |
| Record name | dimethyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















